An In-depth Technical Guide to Cox-2-IN-27: Chemical Structure, Properties, and Experimental Evaluation
An In-depth Technical Guide to Cox-2-IN-27: Chemical Structure, Properties, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-27. The document details its chemical structure, physicochemical properties, and pharmacological profile. Furthermore, it furnishes detailed experimental protocols for its synthesis and biological evaluation, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.
Core Chemical and Pharmacological Properties
Cox-2-IN-27 is a novel benzimidazole-thiazole hybrid compound identified as a potent dual inhibitor of COX-2 and 15-lipoxygenase (15-LOX). Its high selectivity for COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile, a critical attribute for anti-inflammatory drug candidates.
Physicochemical and Structural Data
The fundamental properties of Cox-2-IN-27 are summarized below. The compound is identified in its primary publication as compound 15b .[1][2]
| Property | Value | Citation |
| Compound ID | Cox-2-IN-27 (15b) | [1][2] |
| CAS Number | 2413565-17-8 | [1] |
| Molecular Formula | C₂₉H₂₄ClN₇S₃ | [1] |
| Molecular Weight | 602.20 g/mol | [1] |
| SMILES | CSC1=NC2=CC=CC=C2N1C3=CSC(NC/C(C)=N/N=C4SC=C(C5=CC=C(Cl)C=C5)N\4C6=CC=CC=C6)=N3 | [1] |
In Vitro Pharmacological Profile
Cox-2-IN-27 demonstrates potent and selective inhibition of the COX-2 enzyme, along with significant activity against 15-LOX. This dual-inhibition mechanism may offer broader anti-inflammatory effects.
| Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI)¹ | Citation |
| COX-1 | 13.22 | - | [1][2] |
| COX-2 | 0.045 | 293.78 | [1][2] |
| 15-LOX | 1.67 | - | [1][2] |
¹ Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Vivo Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard preclinical assay for acute inflammation.
| Animal Model | Dose (µM/kg) | % Edema Inhibition (3h) | % Edema Inhibition (4h) | Comparison | Citation |
| Carrageenan-Induced Rat Paw Edema | 28 | 109.08% | 93.20% | Indomethacin | [1] |
Signaling Pathway and Experimental Workflow
COX-2 Signaling Pathway in Inflammation
The primary mechanism of action for Cox-2-IN-27 is the inhibition of the COX-2 enzyme, which plays a central role in the inflammatory cascade. Upon inflammatory stimuli, cellular phospholipases release arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins (PGE₂, PGI₂, etc.) that mediate pain, fever, and swelling.
Drug Discovery and Evaluation Workflow
The development and validation of a novel COX-2 inhibitor like Cox-2-IN-27 follows a structured workflow, from initial chemical synthesis through to preclinical in vivo evaluation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of Cox-2-IN-27 and similar compounds. These protocols are based on the primary literature and established assay principles.
Synthesis of Cox-2-IN-27 (Compound 15b)
The synthesis of the benzimidazole-thiazole scaffold of Cox-2-IN-27 involves a multi-step process. The following is a representative procedure based on the synthesis of similar hybrid molecules.[2]
Step 1: Synthesis of Intermediate 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide (Compound 4)
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A mixture of 2-mercaptobenzimidazole (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dry acetone (50 mL) is refluxed for 8-10 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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After completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with water, dried, and recrystallized from ethanol to yield ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate.
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The synthesized ester (0.01 mol) is then dissolved in ethanol (30 mL), and hydrazine hydrate (99%, 0.05 mol) is added.
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The mixture is refluxed for 6 hours.
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The solid that separates upon cooling is filtered, washed with cold ethanol, and recrystallized to yield the pure acetohydrazide intermediate.
Step 2: Synthesis of N-(propan-2-ylidene)acetohydrazide Intermediate (Compound 12)
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To a solution of the acetohydrazide intermediate (Compound 4, 0.01 mol) in absolute ethanol (20 mL), add acetone (0.015 mol) and 2-3 drops of glacial acetic acid.
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Reflux the mixture for 5 hours.
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Concentrate the solution and allow it to cool. The precipitated solid is filtered, dried, and recrystallized from ethanol.
Step 3: Synthesis of the Thiazoline-Benzimidazole Hybrid (Compound 15b / Cox-2-IN-27)
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A mixture of the propan-2-ylidene intermediate (Compound 12, 0.001 mol) and 4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-one (0.001 mol) is prepared.
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This mixture is subjected to reaction conditions specified in the primary literature, likely involving a suitable solvent and catalyst, and heated under reflux to facilitate the condensation and ring formation.[2]
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The final product is isolated via filtration upon cooling, washed with an appropriate solvent (e.g., ethanol), and purified by recrystallization to yield Cox-2-IN-27.
Note: The exact reaction conditions for Step 3 should be referenced from the primary publication for precise replication.[2]
In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening Assay
This protocol is based on the widely used Cayman Chemical Assay Kit (Item No. 760111) and measures the peroxidase activity of COX enzymes.[3]
1. Reagent Preparation:
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Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare by diluting the 10X concentrate with HPLC-grade water.
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Hemin: Dilute the stock solution with the prepared Assay Buffer.
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Enzyme Solutions (COX-1 and COX-2): Dilute the ovine COX-1 and recombinant ovine COX-2 enzymes with Assay Buffer and keep on ice.
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Test Compound (Cox-2-IN-27): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
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Arachidonic Acid (Substrate): Prepare the substrate solution according to the kit manufacturer's instructions.
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Colorimetric Substrate (TMPD): Prepare the solution as directed.
2. Assay Procedure (96-well plate format):
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Background Wells: Add 160 µL Assay Buffer and 10 µL Hemin.
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100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Hemin, and 10 µL of either COX-1 or COX-2 enzyme solution.
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Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound dilution.
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Add 10 µL of the solvent vehicle to the "Initial Activity" and "Background" wells.
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Shake the plate gently and incubate for 5 minutes at 25°C.
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Add 20 µL of the Colorimetric Substrate solution to all wells.
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Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to all wells.
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Shake the plate and incubate for exactly 2 minutes at 25°C.
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Read the absorbance at 590 nm using a microplate reader.
3. Data Analysis:
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Correct for background absorbance.
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Calculate the percentage of inhibition for each concentration of Cox-2-IN-27 compared to the 100% initial activity control.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro 15-Lipoxygenase (15-LOX) Inhibitor Screening Assay
This protocol outlines a general procedure for assessing 15-LOX inhibition by monitoring the formation of the hydroperoxy product from a fatty acid substrate.[4]
1. Reagents:
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Buffer: 0.2 M Borate buffer (pH 9.0).
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Enzyme Solution: 15-Lipoxidase (e.g., from soybean) dissolved in borate buffer to a working concentration (e.g., 400 U/mL). Keep on ice.
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Substrate Solution: Linoleic acid (e.g., 250 µM) prepared in borate buffer.
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Test Compound (Cox-2-IN-27): Dissolved in DMSO.
2. Assay Procedure (Spectrophotometer/Cuvette-based):
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Blank: Pipette 12.5 µL DMSO and 487.5 µL borate buffer into a quartz cuvette.
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Control (No Inhibitor): In a separate tube, mix 12.5 µL DMSO with 487.5 µL of the enzyme solution.
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Inhibitor Sample: In a separate tube, mix 12.5 µL of the inhibitor solution with 487.5 µL of the enzyme solution. Incubate for 5 minutes at room temperature.
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Transfer 500 µL of the control or inhibitor mixture into respective cuvettes.
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Place the cuvettes in the spectrophotometer.
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Initiate the reaction by rapidly adding 500 µL of the substrate solution to each cuvette.
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Immediately begin monitoring the increase in absorbance at 234 nm for 5 minutes.
3. Data Analysis:
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Determine the rate of reaction (change in absorbance per minute) for the control and inhibitor samples from the linear portion of the curve.
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Calculate the percentage of inhibition caused by Cox-2-IN-27.
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Determine the IC₅₀ value as described for the COX assay.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of a test compound.[5]
1. Animals:
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Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.
2. Materials:
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Carrageenan: 1% (w/v) suspension in sterile saline.
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Test Compound (Cox-2-IN-27): Suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
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Reference Drug: Indomethacin (e.g., 10 mg/kg) or Celecoxib.
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Vehicle Control.
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Plethysmometer: For measuring paw volume.
3. Experimental Procedure:
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Divide the rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound(s).
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Measure the initial volume of the right hind paw of each rat using the plethysmometer.
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Administer the test compound, reference drug, or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).
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After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
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Measure the paw volume again at specified time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
4. Data Analysis:
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Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume.
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Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group using the formula:
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% Inhibition = [(V_c - V_t) / V_c] * 100
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Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
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Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed anti-inflammatory effects.
